molecular formula C8H17NO2 B13648188 3-[(Oxan-4-yl)amino]propan-1-ol

3-[(Oxan-4-yl)amino]propan-1-ol

Cat. No.: B13648188
M. Wt: 159.23 g/mol
InChI Key: HZTDXBCIFQPDQA-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yl)amino]propan-1-ol is a γ-amino alcohol derivative characterized by a propan-1-ol backbone substituted with an oxan-4-yl (tetrahydropyran-4-yl) amino group. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.22 g/mol (calculated from ). The compound’s SMILES string is OCCCNC1CCOCC1, and its InChI key is JXQZQKZQKZQKZQ-UHFFFAOYSA-N. Predicted collision cross-section (CCS) values for various adducts range between 135.9–144.9 Ų, suggesting moderate molecular size and polarity .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(oxan-4-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2

InChI Key

HZTDXBCIFQPDQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where an oxane derivative reacts with 3-aminopropanol in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 3-[(Oxan-4-yl)amino]propan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to enhance the reaction efficiency and product purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Oxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological features of 3-[(Oxan-4-yl)amino]propan-1-ol and related γ-amino alcohol derivatives:

Compound Name Molecular Formula Substituent/Scaffold Biological Activity (EC₅₀/IC₅₀) Key Physicochemical Properties Source/Evidence
3-[(Oxan-4-yl)amino]propan-1-ol C₈H₁₇NO₂ Oxan-4-yl (tetrahydropyran) amino Not reported CCS: 135.9–144.9 Ų; MW: 159.22 g/mol
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₁ClN₃O₃ Chloronitropyridine-methylamino Not reported (synthetic intermediate) Yield: 71%; NMR purity >99%
3-[(Pyridin-4-yl)amino]propan-1-ol hydrochloride C₈H₁₁N₂O·HCl Pyridin-4-yl amino Not reported Commercial availability (Enamine Ltd)
3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474) C₁₈H₁₇ClN₆O Pyrimidine-pyridine scaffold ATP-competitive CDK inhibitor Binds CDK2 in cis conformation
3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol C₁₂H₁₃ClN₂O 7-Chloroquinolinyl amino Antimalarial (inferred from scaffold) MW: 236.7 g/mol; CAS: 60548-22-3
Fluorinated γ-amino alcohol derivatives (Emixustat analogs) C₁₉H₂₀F₂NO₂ Fluorinated alkyl/phenyl RPE65 inhibition (retinal diseases) Synthesized in 11 steps; chiral centers
Thieno[2,3-d]pyrimidin-4-yl derivatives C₁₆H₁₈N₃OS Thienopyrimidine scaffold Cytotoxic (HC 29, MDA cell lines) Tested in vitro; substituent-dependent

Key Findings :

This contrasts with lipophilic groups like chlorophenyl or fluorinated alkyl chains (), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity: CGP60474 () demonstrates that pyrimidine-pyridine scaffolds enable ATP-competitive kinase inhibition, though activity depends on conformational preferences (cis vs. trans). The absence of an aromatic scaffold in 3-[(Oxan-4-yl)amino]propan-1-ol may limit kinase targeting but could favor other mechanisms. Thienopyrimidine derivatives () show cytotoxicity against colorectal and breast cancer cells, suggesting that bulky heterocyclic substituents enhance anticancer activity.

Synthetic Accessibility :

  • Propan-1-ol derivatives are commonly synthesized via nucleophilic substitution (e.g., ), where amines react with halides or activated pyridines. The oxan-4-yl group’s synthesis likely involves similar amination steps with tetrahydropyran-4-amine.

Physicochemical Properties: The predicted CCS of 3-[(Oxan-4-yl)amino]propan-1-ol (135.9–144.9 Ų) is comparable to other propan-1-ol derivatives, indicating similar chromatographic behavior. However, its lower molecular weight (159.22 g/mol) may confer advantages in drug-likeness over heavier analogs like the quinoline derivative (236.7 g/mol) .

Biological Activity

3-[(Oxan-4-yl)amino]propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, which include an oxane ring and an amino alcohol moiety, contribute to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.

Chemical Structure and Properties

3-[(Oxan-4-yl)amino]propan-1-ol is characterized by the following structural features:

  • Molecular Formula : C8_{8}H17_{17}NO2_{2}
  • Functional Groups : Amino group (-NH2_2), Hydroxyl group (-OH), and Oxane ring.

These functional groups enable the compound to engage in various chemical interactions, influencing its biological activity.

The mechanism by which 3-[(Oxan-4-yl)amino]propan-1-ol exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions, leading to alterations in enzymatic activity and receptor function. This interaction is crucial for its potential therapeutic applications in drug development and biochemical research .

Biological Activities

Research indicates that 3-[(Oxan-4-yl)amino]propan-1-ol exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the context .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some investigations indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies

A series of studies have explored the biological implications of 3-[(Oxan-4-yl)amino]propan-1-ol:

  • Antimicrobial Activity : In a study assessing various derivatives of amino alcohols, 3-[(Oxan-4-yl)amino]propan-1-ol demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction : Research focusing on enzyme-substrate interactions revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, indicating its utility in biochemical research .
  • Neuroprotective Studies : In animal models, administration of 3-[(Oxan-4-yl)amino]propan-1-ol showed promising results in reducing oxidative stress markers, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of 3-[(Oxan-4-yl)amino]propan-1-ol relative to similar compounds, a comparison is provided below:

Compound NameStructural FeaturesUnique Aspects
3-Amino-propan-1-alcoholLacks oxane structureMore hydrophilic, less versatile
2-Amino-propanolNo oxane ringSimpler structure, limited applications
3-(oxan-4-yloxy)propanolContains ether linkageDifferent reactivity profile

The presence of both an amino group and an oxane ring in 3-[(Oxan-4-yyl)amino]propan-1-ol distinguishes it from these compounds, contributing to its unique biological properties.

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